molecular formula C6H9Cl2N3 B12637715 (4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride CAS No. 1196155-29-9

(4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12637715
CAS No.: 1196155-29-9
M. Wt: 194.06 g/mol
InChI Key: IUCBTSNDNTVXNX-UHFFFAOYSA-N
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Description

(4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with a pyrimidine ring structure substituted with a chloro group at the 4-position, a methyl group at the 5-position, and a methanamine group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-chloro-5-methylpyrimidine with methanamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

(4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methylpyrimidine: A precursor in the synthesis of (4-Chloro-5-methylpyrimidin-2-YL)methanamine hydrochloride.

    5-Methylpyrimidin-2-YL)methanamine: A similar compound lacking the chloro group.

    4-Chloro-2-methylpyrimidine: A related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1196155-29-9

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

(4-chloro-5-methylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c1-4-3-9-5(2-8)10-6(4)7;/h3H,2,8H2,1H3;1H

InChI Key

IUCBTSNDNTVXNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)CN.Cl

Origin of Product

United States

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